molecular formula C6H7AlNO3S B3053280 Aluminium tris(sulphanilate) CAS No. 52736-17-1

Aluminium tris(sulphanilate)

Cat. No.: B3053280
CAS No.: 52736-17-1
M. Wt: 200.17 g/mol
InChI Key: LPKCOEXQMZURGC-UHFFFAOYSA-N
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Description

Aluminium tris(sulphanilate) is a coordination compound consisting of an aluminium ion coordinated to three sulphanilate ligands Sulphanilate is an anion derived from sulphanilic acid, which is an aromatic amine sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminium tris(sulphanilate) typically involves the reaction of aluminium salts with sulphanilic acid under controlled conditions. One common method is to dissolve aluminium chloride in water and then add an aqueous solution of sulphanilic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of aluminium tris(sulphanilate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminium salts and sulphanilic acid. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions: Aluminium tris(sulphanilate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.

    Reduction: Reduction reactions can convert aluminium tris(sulphanilate) to lower oxidation states or even elemental aluminium.

    Substitution: The sulphanilate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands like ethylenediaminetetraacetic acid (EDTA).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while reduction could produce elemental aluminium or aluminium hydrides.

Scientific Research Applications

Aluminium tris(sulphanilate) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other aluminium-based compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.

    Industry: Aluminium tris(sulphanilate) is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of aluminium tris(sulphanilate) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. In biological systems, it may interact with cellular membranes and intracellular components, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

    Aluminium tris(acetylacetonate): Another coordination compound with similar structural features but different ligands.

    Aluminium tris(fluorosulfate): Known for its catalytic properties and thermal stability.

    Aluminium tris(salophen): Used in fluorescence imaging and as a probe in biological studies.

Uniqueness: Aluminium tris(sulphanilate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties

Properties

CAS No.

52736-17-1

Molecular Formula

C6H7AlNO3S

Molecular Weight

200.17 g/mol

IUPAC Name

aluminum;4-aminobenzenesulfonate

InChI

InChI=1S/C6H7NO3S.Al/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);

InChI Key

LPKCOEXQMZURGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Al+3]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.[Al]

52736-17-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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